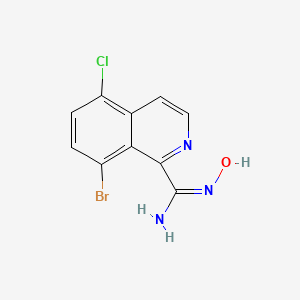
(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and a hydroxyisoquinoline moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the formation of the carboximidamide group, which is achieved through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and high-throughput screening can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms and hydroxyisoquinoline moiety are key to its binding affinity and activity, influencing its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated isoquinolines and carboximidamides, such as:
- 8-Bromo-5-chloroisoquinoline
- N’-Hydroxyisoquinoline-1-carboximidamide
- 5-Chloro-8-iodoisoquinoline
Uniqueness
What sets (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide apart is its specific combination of bromine, chlorine, and hydroxyisoquinoline groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7BrClN3O |
|---|---|
Peso molecular |
300.54 g/mol |
Nombre IUPAC |
8-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15) |
Clave InChI |
IYZSRRNYCKUABK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Br |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


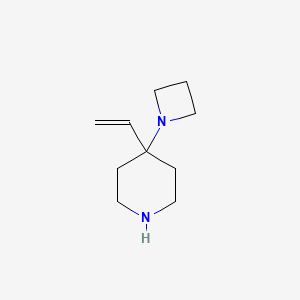
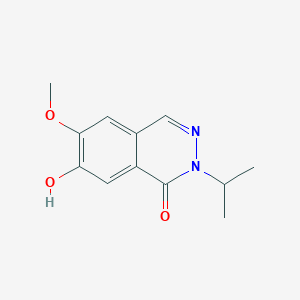
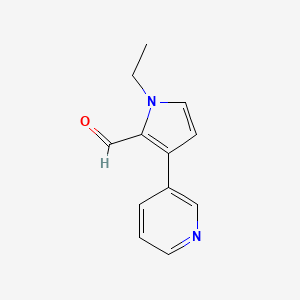

![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
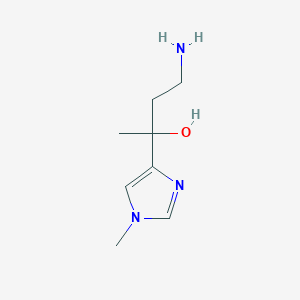
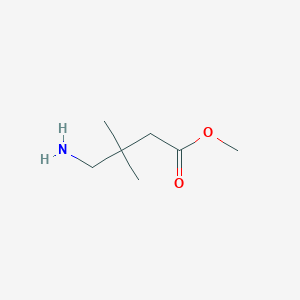
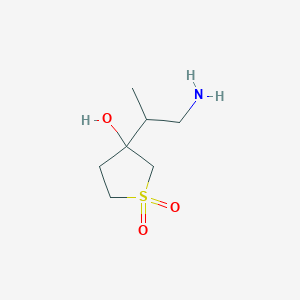

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
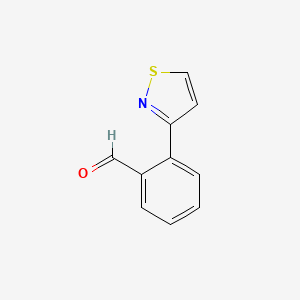
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
